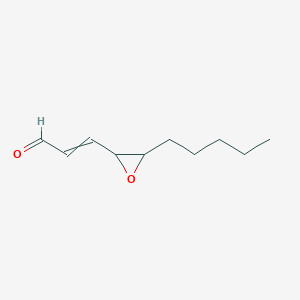

(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

Description

Structure

3D Structure

Properties

CAS No. |

188590-62-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+ |

InChI Key |

HIOMEXREAUSUBP-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCC1C(O1)/C=C/C=O |

Canonical SMILES |

CCCCCC1C(O1)C=CC=O |

density |

0.943-0.949 |

Other CAS No. |

134454-31-2 |

physical_description |

Solid Clear liquid; Floral, fruity aroma |

Pictograms |

Irritant |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

4,5-epoxy-2-decenal |

Origin of Product |

United States |

Current Understanding of Trans 4,5 Epoxy 2 E Decenal As a Bioactive Aldehyde

trans-4,5-epoxy-2(E)-Decenal is recognized as a potent bioactive aldehyde, primarily formed from the lipid peroxidation of polyunsaturated fatty acids. caymanchem.combiomol.com Its bioactivity is largely attributed to its high reactivity with biological macromolecules. scbt.com

Research has demonstrated that this compound can induce intracellular oxidative stress, leading to a cascade of cellular responses including apoptosis (programmed cell death), oxidative damage, and inflammatory responses. It may also be involved in the regulation of cellular signaling pathways that affect cell growth and proliferation.

One of the key mechanisms of its bioactivity is its ability to react with nucleophilic sites on proteins, particularly the amino groups of lysine (B10760008) residues. caymanchem.comsmolecule.comcaymanchem.com This interaction leads to the formation of protein adducts, which can alter the normal function of proteins and consequently lead to a loss of cell function and viability. smolecule.comcaymanchem.com

Furthermore, studies have shown that trans-4,5-epoxy-2(E)-decenal can react with DNA bases, such as 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781), to form mutagenic etheno adducts. acs.orgnih.gov This finding establishes a direct link between a primary product of lipid peroxidation and the formation of DNA lesions that have been detected in human tissues, highlighting its potential role in mutagenesis. acs.orgnih.gov

Interactive Data Table: Documented Biological Activities of trans-4,5-epoxy-2(E)-Decenal

| Biological Effect | Mechanism/Observation | Significance in Research |

| Protein Modification | Reacts with lysine residues, forming adducts. smolecule.comcaymanchem.com | Disrupts protein function, contributes to loss of cellular viability. caymanchem.com |

| DNA Adduct Formation | Forms etheno adducts with deoxyadenosine (B7792050) and deoxyguanosine. acs.orgnih.gov | Implicated as a precursor to mutagenic DNA lesions. acs.orgnih.gov |

| Oxidative Stress Induction | Contributes to oxidative stress as a lipid peroxidation product. smolecule.com | Linked to pathological conditions associated with oxidative damage. |

| Cellular Signaling | May be involved in regulating pathways related to cell growth and proliferation. | Affects fundamental cellular processes. |

Interdisciplinary Relevance of Trans 4,5 Epoxy 2 E Decenal in Lipid Chemistry and Chemical Ecology

The significance of trans-4,5-epoxy-2(E)-decenal extends across multiple scientific disciplines, most notably lipid chemistry and chemical ecology.

In the realm of lipid chemistry , this aldehyde is a prominent product of the autoxidation of polyunsaturated fatty acids such as arachidonic acid and linoleic acid (found in trilinolein). caymanchem.combiomol.comcaymanchem.com The oxidation of these lipids, which are essential components of cell membranes, leads to the formation of a variety of reactive byproducts, including trans-4,5-epoxy-2(E)-decenal. hmdb.cacaymanchem.combiomol.com This process is not only fundamental to understanding oxidative stress in biological systems but is also significant in food science, where it contributes to the development of off-flavors, often described as a pungent, metallic taste in decomposed lipids. caymanchem.com The compound has an extremely low odor detection threshold, being perceptible to humans at concentrations as low as 1.5 picograms per liter in the air. wikipedia.orgcaymanchem.com

In chemical ecology , trans-4,5-epoxy-2(E)-decenal plays a crucial role as a semiochemical—a chemical substance that carries a message. It is a key component of the characteristic metallic odor of mammalian blood. wikipedia.orgmedchemexpress.commedchemexpress.com This scent acts as a powerful kairomone for predators, signaling the presence of prey. wikipedia.orgmedchemexpress.com Studies have shown that this single compound can be as effective as the odor of real blood in eliciting approach and feeding responses in large carnivores like tigers and wolves. leffingwell.comresearchgate.net Conversely, for prey species such as mice, the odor of trans-4,5-epoxy-2(E)-decenal can act as an alarm signal, triggering avoidance behaviors. researchgate.net This dual role highlights its importance in mediating predator-prey interactions.

Interactive Data Table: Interdisciplinary Roles of trans-4,5-epoxy-2(E)-Decenal

| Field of Study | Role/Significance | Specific Examples/Findings |

| Lipid Chemistry | Product of lipid peroxidation. caymanchem.com | Formed from the autoxidation of arachidonic acid and trilinolein. caymanchem.comcaymanchem.com |

| Food Science | Flavor compound. | Contributes a pungent, metallic flavor to decomposed lipids; has a very low odor threshold. caymanchem.com |

| Chemical Ecology | Kairomone (for predators). wikipedia.orgmedchemexpress.com | Attracts predators like tigers and wolves by mimicking the scent of blood. leffingwell.comresearchgate.net |

| Chemical Ecology | Alarm signal (for prey). researchgate.net | Elicits avoidance behavior in prey species like mice. researchgate.net |

Historical Context and Evolution of Research on Oxygenated α,β Unsaturated Aldehydes

Autoxidative Processes of Polyunsaturated Fatty Acids

The autoxidation of PUFAs is a primary route to the generation of trans-4,5-epoxy-2(E)-decenal. This non-enzymatic process involves the reaction of fatty acids with ambient oxygen, leading to a cascade of fragmented and reactive decomposition products. caymanchem.comglpbio.comhmdb.catargetmol.comglpbio.comglpbio.com

Origin from Arachidonic Acid and Trilinolein Oxidation

trans-4,5-epoxy-2(E)-decenal is a prominent autoxidation product of several polyunsaturated fatty acids, notably arachidonic acid and the triglycerides of linoleic acid, such as trilinolein. caymanchem.comglpbio.comhmdb.catargetmol.comcaymanchem.com The presence of multiple double bonds in these molecules makes them particularly susceptible to oxidation. glpbio.comhmdb.catargetmol.comglpbio.comglpbio.com The autoxidation of arachidonic acid has been shown to generate several odor-active compounds, with trans-4,5-epoxy-2(E)-decenal being a key contributor to the resulting metallic and fatty aroma. nih.gov

A study quantifying key odorants from autoxidized arachidonic acid revealed that while hexanal (B45976) was the most abundant compound, trans-4,5-epoxy-2(E)-decenal had one of the highest sensory impacts due to its low odor threshold. nih.gov

| Precursor Fatty Acid | Key Oxidation Product | Sensory Impact |

| Arachidonic Acid | trans-4,5-epoxy-2(E)-decenal | Metallic, Fatty |

| Trilinolein | trans-4,5-epoxy-2(E)-decenal | Pungent, Metallic |

Role of Lipid Hydroperoxide Decomposition (e.g., 13-Hydroperoxy-Octadecadienoic Acid)

The initial step in the autoxidation of PUFAs is the formation of lipid hydroperoxides. nih.gov For linoleic acid, a common PUFA, this leads to the formation of 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). researchgate.netebi.ac.ukwikipedia.orgnih.gov This hydroperoxide is a critical intermediate that can decompose to form a variety of reactive aldehydes, including trans-4,5-epoxy-2(E)-decenal. nih.govresearchgate.netebi.ac.uk

The decomposition of these lipid hydroperoxides can be mediated by various factors, including transition metal ions and other cellular components. nih.gov The process is a homolytic decomposition, meaning the hydroperoxide molecule splits into highly reactive radical species. researchgate.net

Formation via α-Cleavage of Alkoxy Radicals

The decomposition of lipid hydroperoxides like 13-HPODE proceeds through the formation of an alkoxy radical. nih.govuwec.edu This alkoxy radical is unstable and undergoes further reactions. One significant pathway is α-cleavage, where the carbon-carbon bond adjacent to the oxygen-bearing carbon is broken. nih.gov This cleavage results in the formation of shorter-chain aldehydes. gerli.com Specifically, one of the pathways for the decomposition of the alkoxy radical derived from 13-HPODE leads directly to the formation of trans-4,5-epoxy-2(E)-decenal. nih.gov

Non-Enzymatic and Enzymatic Catalysis in trans-4,5-epoxy-2(E)-Decenal Synthesis

The formation of trans-4,5-epoxy-2(E)-decenal is not solely a result of spontaneous autoxidation. Both non-enzymatic and enzymatic factors can catalyze and influence its synthesis from lipid precursors.

Vitamin C-Induced Decomposition of Lipid Hydroperoxides

Interestingly, vitamin C (ascorbic acid), often considered an antioxidant, can induce the decomposition of lipid hydroperoxides to form genotoxic compounds, including trans-4,5-epoxy-2(E)-decenal. uwec.edunih.govresearchgate.netrsc.org This occurs through the reduction of the hydroperoxide to an alkoxy radical, which then decomposes as described above. uwec.edu Studies have shown that vitamin C can effectively decompose linoleic acid-derived hydroperoxides into various aldehydes, with trans-4,5-epoxy-2(E)-decenal being among them. researchgate.net This process can occur in the absence of transition metal ions. uwec.edunih.gov

When 13-HPODE is treated with low concentrations of Fe(II) (50 µM), the addition of vitamin C leads to an increase in the formation of bifunctional electrophiles, including trans-4,5-epoxy-2(E)-decenal. nih.gov However, at higher concentrations of Fe(II), the additive effect of vitamin C is not observed. nih.gov

Potential Involvement of Lipoxygenase Activity in Biological Systems

The formation of trans-4,5-epoxy-2(E)-decenal is intricately linked to the activity of lipoxygenase (LOX) enzymes within biological systems. encyclopedia.pubresearchgate.netnih.gov These enzymes are central to the process of lipid peroxidation, catalyzing the oxidation of polyunsaturated fatty acids (PUFAs) to form lipid hydroperoxides. encyclopedia.pubresearchgate.netwur.nl Any alteration in the structure of a cell membrane can activate LOX enzymes. researchgate.net The iron-containing active site of the enzyme, in its ferrous state, abstracts a hydrogen atom from a methylene (B1212753) group of a fatty acid, initiating the oxidation process. encyclopedia.pub

This enzymatic action is a critical first step. In the context of food science, for example, research on black tea production suggests that during the withering and fermentation processes, lipoxygenase activity converts linoleic acid into its hydroperoxide by adding oxygen to the 13th carbon. researchgate.net Subsequent heating during the drying phase causes this 13-hydroperoxide of linoleic acid to produce isomers of epoxydecenal. researchgate.net

Lipid hydroperoxides are unstable intermediates that can decompose to form a variety of secondary products, including bifunctional electrophiles like trans-4,5-epoxy-2(E)-decenal. nih.gov This decomposition can be influenced by factors such as the presence of metal ions. nih.gov Studies have shown that 5-LOX-derived lipid hydroperoxides are responsible for endogenous DNA-adduct formation. nih.gov The enzymatic pathway is a key route to the generation of this reactive aldehyde, distinguishing it from non-enzymatic autoxidation, although both pathways contribute to its presence in various matrices. encyclopedia.pubnih.gov

Precursor Identification and Metabolic Intermediates

The biogenesis of trans-4,5-epoxy-2(E)-decenal originates from the oxidation of specific polyunsaturated fatty acids. These fatty acids serve as the primary substrates for the complex series of reactions that lead to the formation of this aldehyde.

Fatty Acid Substrates (e.g., Linoleic Acid, α-Linolenic Acid)

The most prominent precursors for trans-4,5-epoxy-2(E)-decenal are the polyunsaturated fatty acids, linoleic acid and α-linolenic acid. hmdb.caglpbio.comcaymanchem.com These essential fatty acids are susceptible to oxidation due to their multiple double bonds. hmdb.caglpbio.com

Linoleic Acid: This omega-6 fatty acid is a well-documented substrate. Its oxidation, often initiated by lipoxygenase, leads to the formation of hydroperoxides such as 13-hydroperoxy-9,11-octadecadienoic acid and 9-hydroperoxy-10,12-octadecadienoic acid. wikipedia.org These intermediates subsequently break down to yield trans-4,5-epoxy-2(E)-decenal. wikipedia.orgmdpi.com Studies using labeled precursors in tomatoes have confirmed the biogenesis of cis- and trans-4,5-epoxy-(E)-2-decenals from linoleic acid. nih.govresearchgate.net In the production of black tea, it is believed that both isomers are formed from linoleic acid via the intermediate 12,13-epoxy-9-hydroperoxy-10-octadecenoic acid. researchgate.net

α-Linolenic Acid: As an omega-3 fatty acid, α-linolenic acid also serves as a precursor. While detailed mechanisms are a subject of ongoing research, its oxidation is understood to contribute to the pool of hydroperoxides that can degrade into trans-4,5-epoxy-2(E)-decenal.

Other polyunsaturated fatty acids, such as arachidonic acid, are also known to produce trans-4,5-epoxy-2(E)-decenal upon autoxidation. hmdb.caglpbio.comcaymanchem.com

Table 1: Key Fatty Acid Precursors and Intermediates

| Precursor Fatty Acid | Key Intermediates | References |

|---|---|---|

| Linoleic Acid | 13-Hydroperoxy-9,11-octadecadienoic acid, 9-hydroperoxy-10,12-octadecadienoic acid, 12,13-epoxy-9-hydroperoxy-10-octadecenoic acid | researchgate.net, wikipedia.org |

| Arachidonic Acid | Lipid hydroperoxides | , caymanchem.com, hmdb.ca |

Complexities in Precursor-Product Relationships within Biological Matrices

The transformation of fatty acid precursors into trans-4,5-epoxy-2(E)-decenal within a biological matrix, such as food or living tissue, is a highly complex process. The yield and specific reaction pathways are influenced by a multitude of interacting factors.

The composition of the matrix itself is a primary determinant. The presence of other substances can significantly alter the course of lipid oxidation. For instance, environmental factors and agronomic inputs can affect the fatty acid composition in plants, which in turn influences the profile of volatile compounds produced. jkuat.ac.ke A study on tea plants showed that fatty acid levels varied with the location of production and the rates of nitrogenous fertilizer, demonstrating that biosynthetic patterns are influenced by environmental variables. jkuat.ac.ke

Furthermore, the process of lipid oxidation is not a single, linear pathway but a network of competing enzymatic and non-enzymatic (autoxidation) reactions. encyclopedia.pubnih.gov The oxidation of unsaturated fatty acids is a complex process that can occur via autoxidation, photooxidation, and enzymatic pathways, catalyzed by factors like light, heat, oxygen, and metal ions. encyclopedia.pubnih.gov For example, in roasted coffee, a food matrix rich in lipids, various lipid oxidation products including 4,5-epoxy-2-decenal have been identified in significant quantities. wur.nl The physical state of the lipids and the processing conditions, such as heating, also play a crucial role. researchgate.netmdpi.com This intricate interplay of factors makes it challenging to establish a simple, direct relationship between the initial concentration of a fatty acid precursor and the final amount of trans-4,5-epoxy-2(E)-decenal formed.

Table 2: Factors Influencing Formation in Biological Matrices

| Influencing Factor | Description | References |

|---|---|---|

| Matrix Composition | Presence of pro-oxidants, antioxidants, and other lipids. | jkuat.ac.ke |

| Environmental Conditions | Light, heat, and oxygen availability can catalyze oxidation. | encyclopedia.pub, nih.gov |

| Processing Methods | Heating, fermentation, and drying can initiate and alter reaction pathways. | researchgate.net |

| Enzymatic vs. Non-enzymatic Pathways | The balance between lipoxygenase-catalyzed oxidation and autoxidation affects the product profile. | encyclopedia.pub, nih.gov |

Reactivity with Biological Macromolecules: Protein Adduction

trans-4,5-epoxy-2(E)-decenal readily interacts with nucleophilic sites on proteins, leading to the formation of covalent adducts that can alter protein structure and function. This reactivity is a key aspect of its biological activity, contributing to cellular dysfunction. caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.comscbt.com

Formation of Covalent Adducts with Nucleophilic Amino Groups (e.g., Lysine (B10760008) Residues)

The primary targets for trans-4,5-epoxy-2(E)-decenal adduction on proteins are the nucleophilic amino groups of lysine residues. caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.com The electrophilic nature of the aldehyde and epoxide functional groups in trans-4,5-epoxy-2(E)-decenal facilitates covalent bond formation with the ε-amino group of lysine. This reaction results in the modification of lysine residues, a process that has been confirmed through various analytical techniques, including mass spectrometry. The formation of these adducts is a critical initiating event in the disruption of normal cellular processes. caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.com

Mechanistic Characterization of Protein Modifications and Their Consequences on Cellular Function

The covalent modification of proteins by trans-4,5-epoxy-2(E)-decenal can lead to significant functional impairments. These modifications can disrupt the native conformation of proteins, leading to loss of enzymatic activity, altered protein-protein interactions, and impaired cellular signaling pathways. Ultimately, these protein modifications can compromise cell viability and contribute to cellular stress. caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.com The accumulation of such modified proteins is implicated in the pathology of conditions associated with oxidative stress.

Table 1: Protein Adduction by trans-4,5-epoxy-2(E)-Decenal

| Target Residue | Type of Interaction | Consequence |

|---|---|---|

| Lysine | Covalent adduct formation with ε-amino group caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.com | Altered protein structure and function, loss of cellular function caymanchem.comglpbio.comtargetmol.comglpbio.comsmolecule.com |

DNA Adduct Formation and Genotoxic Potential

Beyond its reactivity with proteins, trans-4,5-epoxy-2(E)-decenal poses a genotoxic threat through its ability to form adducts with DNA bases. These interactions can lead to mutagenic lesions, highlighting the compound's potential role in carcinogenesis. wikipedia.org

Interaction with Deoxyadenosine (B7792050) Leading to 1,N⁶-Etheno-2'-deoxyadenosine

trans-4,5-epoxy-2(E)-decenal reacts with 2'-deoxyadenosine (B1664071) to form the exocyclic adduct 1,N⁶-etheno-2'-deoxyadenosine. acs.orgnih.govmolaid.commedchemexpress.commedchemexpress.com This reaction establishes a direct link between a primary product of lipid peroxidation and the formation of a known mutagenic DNA lesion. acs.orgnih.gov The formation of this adduct occurs without the need for an additional oxidation step, distinguishing it from other lipid peroxidation products. acs.orgnih.gov

Interaction with Deoxyguanosine Leading to 1,N²-Etheno-2'-deoxyguanosine

Similarly, trans-4,5-epoxy-2(E)-decenal interacts with 2'-deoxyguanosine (B1662781) to yield 1,N²-etheno-2'-deoxyguanosine. acs.orgnih.govmedchemexpress.commedchemexpress.com This reaction further underscores the genotoxic potential of the compound. The formation of this adduct from a primary lipid peroxidation product is a significant finding in understanding the endogenous sources of DNA damage. acs.orgnih.gov A proposed mechanism for this reaction involves the initial formation of a Schiff base between trans-4,5-epoxy-2(E)-decenal and deoxyguanosine, followed by hydration and a retro-aldol reaction. nih.gov

Elucidation of Etheno Adducts as Molecular Lesions and Biomarkers

The etheno adducts, 1,N⁶-etheno-2'-deoxyadenosine and 1,N²-etheno-2'-deoxyguanosine, are recognized as significant molecular lesions due to their mutagenic properties. acs.orgnih.gov These adducts have been detected in human tissues, providing a crucial connection between lipid peroxidation and DNA damage that can lead to cancer. acs.orgnih.gov The stability and characteristic analytical properties of these DNA adducts make them promising candidates for use as biomarkers to monitor exposure to endogenous and environmental toxicants and to assess the risk of associated diseases. sci-hub.se

Table 2: DNA Adduct Formation by trans-4,5-epoxy-2(E)-Decenal

| DNA Base | Adduct Formed | Significance |

|---|---|---|

| Deoxyadenosine | 1,N⁶-Etheno-2'-deoxyadenosine acs.orgnih.govmolaid.commedchemexpress.commedchemexpress.com | Mutagenic DNA lesion, potential biomarker acs.orgnih.govsci-hub.se |

| Deoxyguanosine | 1,N²-Etheno-2'-deoxyguanosine acs.orgnih.govmedchemexpress.commedchemexpress.com | Mutagenic DNA lesion, potential biomarker acs.orgnih.govsci-hub.se |

Intracellular Signaling Modulation and Cellular Responses by trans-4,5-epoxy-2(E)-Decenal

The lipid peroxidation product, trans-4,5-epoxy-2(E)-decenal, is a reactive aldehyde that can modulate various intracellular signaling pathways, leading to a range of cellular responses. caymanchem.com As a product of the autoxidation of polyunsaturated fatty acids like arachidonic acid and trilinolein, this compound is implicated in cellular events associated with oxidative stress. hmdb.caglpbio.com Its reactivity with biological macromolecules, particularly proteins, underlies its capacity to disrupt cellular function and viability. hmdb.ca

Effects on Cell Apoptosis and Oxidative Damage Pathways

Research has demonstrated that trans-4,5-epoxy-2(E)-decenal can induce apoptosis, or programmed cell death, in a dose- and time-dependent manner. nih.gov In studies using endothelial cells, exposure to this aldehyde resulted in characteristic apoptotic events, including morphological changes, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The apoptotic mechanism initiated by trans-4,5-epoxy-2(E)-decenal involves the mitochondrial pathway, as evidenced by the release of cytochrome c from the mitochondria into the cytosol. nih.gov A key preceding event to the onset of apoptosis is a significant decrease in intracellular glutathione (B108866) (GSH) levels. nih.gov The depletion of this crucial antioxidant is directly correlated with the reactivity of trans-4,5-epoxy-2(E)-decenal towards nucleophilic amino acids. nih.gov

Furthermore, this compound has been shown to react with 2'-deoxyadenosine and 2'-deoxyguanosine to form mutagenic etheno adducts, highlighting its potential to cause oxidative damage to DNA. researchgate.net This provides a direct link between a primary product of lipid peroxidation and the formation of mutagenic DNA lesions that have been detected in human tissues. researchgate.net

Table 1: Effects of trans-4,5-epoxy-2(E)-Decenal on Apoptosis in Endothelial Cells

| Cellular Event | Observation | Implication |

| Morphology | Cells exhibited characteristic changes associated with apoptosis. | Induction of programmed cell death. |

| Caspase-3 | Activation of this key executioner caspase was observed. | Engagement of the caspase cascade. |

| PARP Cleavage | Poly(ADP-ribose) polymerase was cleaved. | Hallmarks of apoptosis confirmed. |

| Cytochrome c | Release from mitochondria into the cytosol was detected. | Involvement of the mitochondrial apoptotic pathway. |

| Glutathione (GSH) | An acute decrease in intracellular levels preceded apoptosis. | Depletion of cellular antioxidant defense. |

Investigations into the Non-Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in lipid metabolism and inflammatory responses. nih.gov While some products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), have been identified as endogenous agonists for PPAR subtypes, studies have shown that trans-4,5-epoxy-2(E)-decenal does not share this activity. nih.govnih.gov

Specifically, in reporter gene assays designed to measure the activation of PPARβ/δ, trans-4,5-epoxy-2(E)-decenal, along with other lipid peroxidation products like 4-hydroxyhexenal (B101363) (4-HHE) and 4-oxo-2-nonenal (B12555) (4-ONE), failed to activate this receptor. nih.govnih.gov This is in contrast to 4-HNE, which was shown to enhance PPARβ/δ activity. nih.govnih.gov This lack of activation indicates a degree of specificity in the interaction between lipid-derived aldehydes and PPARs, suggesting that the structural features of trans-4,5-epoxy-2(E)-decenal are not conducive to binding and activating the PPARβ/δ subtype. nih.govresearchgate.net

Table 2: Comparative Activation of PPARβ/δ by Lipid Peroxidation Products

| Compound | Activation of PPARβ/δ | Reference |

| trans-4,5-epoxy-2(E)-Decenal | No | nih.gov, nih.gov |

| 4-Hydroxynonenal (4-HNE) | Yes | nih.gov, nih.gov |

| 4-Hydroxyhexenal (4-HHE) | No | nih.gov, nih.gov |

| 4-Oxo-2-nonenal (4-ONE) | No | nih.gov, nih.gov |

Ecological and Olfactory Significance of Trans 4,5 Epoxy 2 E Decenal in Non Human Organisms

Role as a Chemosignal in Mammalian Blood Odor

trans-4,5-epoxy-2(E)-Decenal is an oxygenated α,β-unsaturated aldehyde that is recognized as the principal compound responsible for the characteristic metallic odor of mammalian blood. wikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.com Its presence in the blood of likely all mammals makes it a universally understood signal in the animal world, used by predators to locate prey. wikipedia.orgmedchemexpress.com

Sensory Characterization of the "Metallic, Blood-like" Odor

The defining sensory attribute of trans-4,5-epoxy-2(E)-Decenal is its distinct "metallic, blood-like" aroma. plos.orgnih.govresearchgate.netdiva-portal.orgdiva-portal.orgdiva-portal.org This characterization has been consistently reported in chemo-analytical studies and forms the basis of its function as a potent cue for blood. nih.govdiva-portal.orgnih.gov The perception of the odor can, however, be nuanced depending on the specific stereoisomer. leffingwell.com Research into its enantiomers has provided a more detailed olfactory profile. leffingwell.com The (4S,5S)-(-) isomer is described as having a strong odor with metallic, oily, fatty, and peely notes, whereas the (4R,5R)-(+) isomer presents a weaker scent characterized as metallic, green, and oily. leffingwell.com Notably, the intensity of the isomers differs significantly, with the (-) isomer being reported as 3 to 5 times more potent than the racemate mixture and up to 10 times stronger than the (+) isomer. leffingwell.com

| Enantiomer | Odor Description | Relative Intensity |

|---|---|---|

| (4S,5S)-(-)-epoxy-(E)-2-decenal | Strong, metallic, oily, fatty, peely leffingwell.com | High (10x stronger than (+) isomer) leffingwell.com |

| (4R,5R)-(+)-epoxy-(E)-2-decenal | Weak, metallic, green, oily leffingwell.com | Low leffingwell.com |

Behavioral Responses in Carnivorous Species (e.g., African Wild Dogs, Red Wolves)

The scent of trans-4,5-epoxy-2(E)-Decenal alone has proven to be as effective as the complex aroma of real blood in triggering behavioral responses in a variety of large carnivorous species. plos.orgnih.govresearchgate.netdiva-portal.org Studies involving Asian wild dogs (Cuon alpinus), African wild dogs (Lycaon pictus), South American bush dogs (Speothos venaticus), and Siberian tigers (Panthera tigris altaica) have demonstrated that these predators interact with objects scented with this single compound with the same frequency and intensity as those scented with actual mammalian blood. plos.orgnih.govresearchgate.netnih.gov These interactions include a range of investigative and consummatory behaviors such as sniffing, licking, biting, pawing, and toying. researchgate.netdiva-portal.orgnih.gov

Research has shown that African wild dogs exhibit a particularly strong convergent response, actively approaching and investigating the source of the compound. This robust attraction is also observed in wolves (Canis lupus) and meerkats (Suricata suricatta), confirming the compound's role as a powerful attractant for predators. diva-portal.orgnih.govresearchgate.net While some canids like the wolf are highly attracted to the compound, they may still show a preferential interest in the odor of real blood, suggesting that while trans-4,5-epoxy-2(E)-Decenal is a key "character impact compound," the full bouquet of blood odor provides a stronger stimulus. plos.orgdiva-portal.org

Olfactory Perception and Adaptational Strategies in Canine Species

The varying responses to trans-4,5-epoxy-2(E)-Decenal among different canine species may reflect distinct adaptational strategies related to their specific ecological niches, hunting behaviors, and social structures. The pronounced attraction of African wild dogs to the compound is likely tied to its crucial role in predation and potentially social signaling.

Conversely, some studies have noted a comparatively weaker reaction in Asian wild dogs, which could point to interspecies differences in olfactory perception. Research comparing the response of wild wolves to their domestic counterparts (Canis lupus familiaris) found that while both species were interested in the compound, their interaction levels were significantly higher with real blood. diva-portal.org This suggests that while the innate recognition of this key blood component is retained, the complexity of the natural odor source is more stimulating. These differences in olfactory sensitivity and behavioral reaction underscore the diverse evolutionary pressures that have shaped the sensory ecology of canine species.

Predator-Prey Chemical Ecology and Interspecies Communication

The role of trans-4,5-epoxy-2(E)-Decenal extends beyond a simple attractant, functioning as a conserved chemosignal that mediates complex interactions between predators and their prey. researchgate.net Its ability to elicit opposing behaviors in different species highlights its fundamental importance in chemical ecology.

Dual Function in Guiding Approach and Avoidance Behaviors Across Taxonomically Distant Species (e.g., Insects, Mammals)

A remarkable aspect of trans-4,5-epoxy-2(E)-Decenal is its dual functionality as a chemical cue that guides both approach and avoidance behaviors across a wide taxonomic range. researchgate.net The compound serves as an attractant for predators and a repellent for prey, a bipolar effect that appears to be evolutionarily conserved. diva-portal.orgnih.govresearchgate.net

For instance, blood-seeking predators, from mammals like wolves to insects like the stable fly (Stomoxys calcitrans), exhibit a distinct attraction and approach response to the odor. researchgate.net In stark contrast, prey species such as the mouse (Mus musculus) display significant avoidance behavior when exposed to the compound. researchgate.netresearchgate.netdiva-portal.org For these animals, the scent of trans-4,5-epoxy-2(E)-Decenal functions as an olfactory warning signal, indicating the presence of a predator or injury and triggering an adaptive escape response. researchgate.netdiva-portal.org This is the first single chemical cue known to have this dual, predator-prey predicted function across such taxonomically distant species. researchgate.net

| Organism Type | Example Species | Behavioral Response | Reference |

|---|---|---|---|

| Predator (Mammal) | Wolf, African Wild Dog, Tiger, Meerkat | Attraction / Approach | plos.orgdiva-portal.orgresearchgate.net |

| Predator (Insect) | Stable Fly | Attraction / Approach | researchgate.net |

| Prey (Mammal) | Mouse | Avoidance / Repellence | researchgate.netresearchgate.netdiva-portal.org |

Molecular Interactions with Olfactory Receptors (e.g., Shark Olfactory Receptors)

Molecular-level investigations have begun to unravel how trans-4,5-epoxy-2(E)-Decenal interacts with the olfactory systems of predators. In silico studies using 3D docking analysis have examined the binding affinity of this "blood decenal" with the olfactory receptors of sharks. nih.govoup.comoup.com These analyses revealed that the compound exhibits strong binding affinities across all major olfactory receptor types in both the white shark (Carcharodon carcharias) and the cloudy catshark (Scyliorhinus torazame). nih.govoup.comresearchgate.netoup.com

Interestingly, the binding strength of trans-4,5-epoxy-2(E)-Decenal to these shark receptors was comparable to that of melanin, the main component of cuttlefish ink. nih.govoup.comresearchgate.net This finding provides insight into the chemical arms race between predator and prey, suggesting that the ink released by cephalopods may function to disrupt the shark's ability to detect critical chemical cues like blood by competitively binding to their olfactory receptors. nih.govoup.comoup.com This research highlights how predator-prey dynamics can be driven by molecular interactions targeting the sensory perception of key ecological signals.

Contribution to Aroma and Flavor Profiles in Non-Human Food Systems

The compound trans-4,5-epoxy-2(E)-decenal is a significant volatile compound that arises from the chemical breakdown of lipids. Its presence profoundly influences the aroma and flavor characteristics of various food products, often in ways that are undesirable. This section details its role in the development of off-flavors in fats and its specific impact on the sensory profiles of alcoholic beverages and other food items like tea and meat.

Impact on Off-Flavor Development in Decomposed Lipids

trans-4,5-epoxy-2(E)-decenal is a well-documented product of the autoxidation of polyunsaturated fatty acids, particularly linoleic acid and arachidonic acid. hmdb.cacaymanchem.comglpbio.com This process of lipid peroxidation leads to the formation of fragmented and highly reactive decomposition products, with trans-4,5-epoxy-2(E)-decenal being a prominent example. hmdb.caglpbio.com Its formation is a key factor in the development of undesirable flavors in decomposed or oxidized lipids.

The sensory impact of this aldehyde is significant, primarily due to its extremely low odor detection threshold, which is reported to be around 1.5 pg/L in air. hmdb.caglpbio.comcaymanchem.com It is responsible for a distinct and potent "pungent metallic" flavor. hmdb.caglpbio.comcaymanchem.comsmolecule.com This metallic note is a common off-flavor associated with lipid degradation. In the context of meat products, this compound is a key contributor to "warmed-over flavor" (WOF), an off-flavor profile described as "stale," "cardboard," and "rancid" that emerges when cooked, refrigerated meat is reheated. mdpi.com Research has identified trans-4,5-epoxy-2(E)-decenal as the most intensive volatile compound resulting from the oxidation of arachidic acid. scielo.br Its formation in culinary oils containing linoleoylglycerol, such as corn and sunflower oil, has been observed during heating, where it is generated from the further oxidation of other aldehydes. nih.govresearchgate.net

Research Findings on trans-4,5-epoxy-2(E)-Decenal in Decomposed Lipids

| Precursor(s) | Formation Process | Associated Off-Flavor | Sensory Descriptor | Detection Threshold (in air) | Source Reference |

|---|---|---|---|---|---|

| Polyunsaturated fatty acids (e.g., trilinolein, arachidonic acid, linoleic acid) | Autoxidation / Lipid Peroxidation | General Lipid Decomposition | Pungent metallic | 1.5 pg/L | hmdb.caglpbio.comcaymanchem.com |

| Phospholipids (B1166683) (in meat) | Oxidation during refrigerated storage and reheating | Warmed-Over Flavor (WOF) | Stale, cardboard, rancid, metallic | Not specified | mdpi.com |

| Arachidic acid | Oxidation | Lipid Oxidation in Meat | Not specified | Not specified | scielo.br |

| Linoleoylglycerol (in culinary oils) | Oxidation during heating | Heated Oil Off-Flavor | Not specified | Not specified | nih.gov |

Presence and Sensory Contribution in Alcoholic Beverages (e.g., Wines, Spirits)

Recent studies have identified trans-4,5-epoxy-2(E)-decenal for the first time in both wines and spirits, where it can significantly influence the aromatic balance. scispace.comnih.govacs.org Its presence is linked to the degradation of fatty acid precursors within the raw materials or developed during processing and aging. researchgate.net

In a comprehensive analysis of 66 wines, the compound was detected with the highest concentration of 386.5 ng/L found in a white wine. scispace.comnih.govacs.org The olfactory detection threshold (ODT) for trans-4,5-epoxy-2(E)-decenal in a model wine solution was determined to be 60 ng/L. scispace.comnih.govresearchgate.netives-openscience.eu At concentrations approaching and exceeding this threshold, the compound modifies the sensory profile of the beverage. scispace.comnih.gov In white wines, it imparts a "vegetal/green hazelnut nuance," while in red wines, it can shift the fruit expression from "fresh to cooked fruits." scispace.comnih.govacs.org

Sensory Impact of trans-4,5-epoxy-2(E)-Decenal in Alcoholic Beverages

| Beverage Type | Olfactory Detection Threshold (ODT) | Maximum Detected Concentration | Sensory Contribution | Source Reference |

|---|---|---|---|---|

| White Wine | 60 ng/L | 386.5 ng/L | Modifies fruity expression to a vegetal/green hazelnut nuance | scispace.comnih.govacs.org |

| Red Wine | 60 ng/L | Not specified (present) | Modifies balance from fresh to cooked fruits | scispace.comnih.govacs.org |

| Spirits | ~400 ng/L | 2.4 µg/L | Directly contributes to the aroma | scispace.comnih.govacs.org |

Occurrence and Flavor Modulation in Other Food Matrices (e.g., Black Tea, Meat Products)

Beyond lipids and alcoholic drinks, trans-4,5-epoxy-2(E)-decenal plays a role in the flavor profiles of other complex food systems, notably black tea and various meat products.

In black tea, particularly Dimbula infusions, trans-4,5-epoxy-2(E)-decenal and its isomer, cis-4,5-epoxy-(E)-2-decenal, have been identified as potent odorants. nih.govresearchgate.netacs.org They contribute a desirable "sweet and/or juicy" aroma to the tea. nih.govresearchgate.net The formation of these compounds is believed to be a direct result of the black tea manufacturing process. nih.govacs.org Specifically, the withering and fermentation stages involve enzymatic activity (lipoxygenase) that converts linoleic acid in the tea leaves into hydroperoxides. nih.govresearchgate.net Subsequent heating during the drying process transforms these precursors into the epoxydecenal isomers. nih.govresearchgate.net The concentrations and flavor dilution (FD) factors of these compounds are significantly higher in black tea compared to green tea, suggesting they are characteristic and important contributors to the unique flavor of black tea. nih.govacs.org

In meat products, the presence of trans-4,5-epoxy-2(E)-decenal is generally associated with negative sensory attributes. It is a known contributor to the stale off-odors that develop in cooked beef during refrigerated storage. smolecule.comwikipedia.org As previously mentioned, it is a key compound in the development of Warmed-Over Flavor (WOF), which negatively impacts the quality of reheated meats. mdpi.com The compound arises from the oxidation of lipids, especially phospholipids and fatty acids like arachidic acid, which are abundant in meat. mdpi.comscielo.br

Role of trans-4,5-epoxy-2(E)-Decenal in Black Tea and Meat

| Food Matrix | Formation Pathway | Flavor Contribution | Sensory Descriptor | Source Reference |

|---|---|---|---|---|

| Black Tea (Dimbula) | Enzymatic oxidation of linoleic acid during withering/fermentation, followed by thermal conversion during drying. | Positive (potent odorant) | Sweet and/or juicy | nih.govresearchgate.netacs.org |

| Meat Products (e.g., Cooked Beef) | Oxidation of lipids (phospholipids, arachidic acid) during storage and reheating. | Negative (off-flavor) | Stale, Warmed-Over Flavor (WOF) | smolecule.commdpi.comwikipedia.org |

Advanced Analytical Methodologies for Quantification and Stereochemical Characterization of Trans 4,5 Epoxy 2 E Decenal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating trans-4,5-epoxy-2(E)-decenal from complex mixtures, enabling its accurate quantification and further characterization.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like trans-4,5-epoxy-2(E)-decenal. Its high sensitivity and selectivity are crucial for detecting the trace amounts of this compound found in various food and biological samples.

A validated quantification method for trans-4,5-epoxy-2(E)-decenal in wines and spirits utilizes solid-phase extraction (SPE) followed by GC-MS analysis. scispace.comacs.orgnih.gov This approach allows for the detection of the compound at ng/L levels. scispace.comacs.orgnih.gov For instance, in a study of 66 wines, the highest concentration of trans-4,5-epoxy-2(E)-decenal was found to be 386.5 ng/L in white wines. scispace.comacs.orgnih.gov In spirits, concentrations can range from trace amounts up to 2.4 µg/L. scispace.comacs.orgnih.gov

To enhance sensitivity and selectivity, especially for trace analysis, isotope dilution assays are often employed. nih.govresearchgate.net This involves synthesizing a deuterated analog of the target compound, such as [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, to serve as an internal standard. nih.govresearchgate.netresearchgate.net This method, combined with specific ionization techniques, can achieve detection limits as low as 1 picogram (pg) of the analyte introduced into the GC-MS system. nih.govresearchgate.net

The choice of capillary column is also critical for successful separation. Columns with phases like DB-Wax and FFAP have been used for the analysis of deuterated trans-4,5-epoxy-2(E)-decenal. nist.gov

Table 1: GC-MS Parameters for trans-4,5-epoxy-2(E)-Decenal Analysis

| Parameter | Value/Description | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) | scispace.comacs.orgnih.gov |

| Internal Standard | [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal | nih.govresearchgate.netresearchgate.net |

| GC Column | DB-Wax, FFAP | nist.gov |

| Detection Limit | Approx. 1 pg | nih.govresearchgate.net |

High-performance liquid chromatography (HPLC) is a valuable tool for the purification of trans-4,5-epoxy-2(E)-decenal and the characterization of its adducts with other molecules, particularly proteins and DNA. The compound's reactivity with nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, leads to the formation of adducts that can be separated and analyzed using HPLC. hmdb.cacaymanchem.com

One study utilized a HPLC system with two silica (B1680970) columns in series to achieve chromatographic separation. The flow rate and gradient elution are carefully controlled to ensure effective separation of the target compounds. For instance, a linear gradient with a flow rate of 1.0 ml/min has been described.

HPLC is also instrumental in studying the reactions of trans-4,5-epoxy-2(E)-decenal with DNA nucleosides. It has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form various adducts. researchgate.net These adducts can be separated and quantified using HPLC, providing insights into the potential genotoxicity of the compound. researchgate.netwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Mass Spectrometric Detection and Ionization Strategies

The choice of ionization technique in mass spectrometry is critical for achieving the desired sensitivity and obtaining specific structural information for trans-4,5-epoxy-2(E)-decenal and its derivatives.

For the trace quantification of trans-4,5-epoxy-2(E)-decenal, negative chemical ionization (NCI) using ammonia (B1221849) as the reagent gas has proven to be a highly sensitive and selective method when coupled with GC. nih.govresearchgate.net This technique offers superior performance compared to other ionization methods for this specific compound. nih.govresearchgate.netresearchgate.net The combination of GC-NCI-MS allows for the development of robust quantification methods, particularly when used in conjunction with isotope dilution assays. nih.govresearchgate.net This approach has been successfully applied to determine the levels of trans-4,5-epoxy-2(E)-decenal in various matrices, including wines and spirits. scispace.comacs.orgnih.gov

Atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry is another technique used in the analysis of lipid peroxidation products, including trans-4,5-epoxy-2(E)-decenal. kisti.re.kr APCI is suitable for compounds of medium polarity and volatility and can be used to analyze the complex mixtures resulting from lipid decomposition. kisti.re.kr

Electrospray ionization-time of flight mass spectrometry (ESI-TOF/MS) is a powerful tool for characterizing the adducts formed between trans-4,5-epoxy-2(E)-decenal and macromolecules like proteins and peptides. nih.gov This technique allows for the analysis of intact proteins, providing information on the extent of modification. nih.gov Furthermore, by analyzing tryptic or chymotryptic digests of modified proteins, ESI-TOF/MS can identify the specific sites of adduction. nih.gov This level of detail is crucial for understanding the biological consequences of protein modification by reactive aldehydes.

Table 2: Ions Detected for trans-4,5-Epoxy-(E)-2-decenal and its Deuterated Analog researchgate.net

| Ionization Technique | Compound | Ions Detected (m/z) |

| Negative Chemical Ionization (NH₃) | trans-4,5-Epoxy-(E)-2-decenal | 168 [M]⁻, 150 [M-H₂O]⁻ |

| Negative Chemical Ionization (NH₃) | [4,5-²H₂]-trans-4,5-Epoxy-(E)-2-decenal | 170 [M]⁻, 152 [M-H₂O]⁻ |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI/MS)

Precision Quantification Techniques

The quantification of trans-4,5-epoxy-2(E)-decenal, often present at trace levels, requires highly sensitive and selective methods. Isotope Dilution Assays (IDA) and Solid-Phase Extraction (SPE) are pivotal in achieving accurate and reliable measurements.

Isotope Dilution Assays (IDA) with Deuterated Analogs

Isotope Dilution Analysis (IDA) is a premier method for the accurate quantification of volatile compounds. This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. For trans-4,5-epoxy-2(E)-decenal, a deuterated analog, specifically [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, has been synthesized and utilized for this purpose. researchgate.netnih.gov

The synthesis of this deuterated standard is a multi-step process. researchgate.netnih.gov It begins with the reduction of 2-octyn-1-ol (B148842) using lithium aluminum deuteride (B1239839) to produce [2,3-²H₂]-(E)-2-octen-1-ol. researchgate.net Subsequent oxidation with manganese oxide yields [2,3-²H₂]-(E)-2-octenal. researchgate.netnih.gov This intermediate then undergoes trans-epoxidation and a Wittig-type chain elongation to form the final deuterated product, [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal. researchgate.netnih.gov

This synthesized deuterated compound serves as an ideal internal standard in IDA coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The use of a deuterated analog ensures that any sample loss during extraction, derivatization, or analysis affects both the analyte and the standard equally, leading to highly accurate and precise quantification. When combined with negative chemical ionization (NCI) using ammonia as the reagent gas, this method demonstrates exceptional sensitivity and selectivity, with detection limits as low as 1 picogram of the analyte introduced into the GC-MS system. researchgate.netnih.gov

IDA has been successfully applied to quantify key odorants, including trans-4,5-epoxy-2(E)-decenal, formed during the autoxidation of arachidonic acid. nih.gov In such studies, trans-4,5-epoxy-2(E)-decenal was identified as having a significant sensory impact due to its low odor threshold and metallic aroma. nih.gov

Table 1: Synthesis and Application of Deuterated trans-4,5-epoxy-2(E)-decenal for IDA

| Step | Description | Reference |

|---|---|---|

| Synthesis of Deuterated Standard | [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal is synthesized from 2-octyn-1-ol via reduction, oxidation, epoxidation, and chain elongation. | researchgate.netnih.gov |

| Internal Standard | The deuterated analog is used as an internal standard for quantification by IDA. | researchgate.netnih.gov |

| Analytical Technique | GC-MS with negative chemical ionization (NCI) provides high sensitivity and selectivity. | researchgate.netnih.gov |

| Detection Limit | Approximately 1 picogram. | researchgate.netnih.gov |

| Application | Quantification of odor-active compounds from the autoxidation of arachidonic acid. | nih.gov |

Solid-Phase Extraction (SPE) for Sample Enrichment

Solid-Phase Extraction (SPE) is an essential sample preparation technique used to isolate and enrich trans-4,5-epoxy-2(E)-decenal and other lipid oxidation products from complex matrices like foods and biological samples. nih.govnih.govjfda-online.com This process is critical for removing interfering substances and concentrating the analyte before instrumental analysis. nih.govresearchgate.net

Various SPE sorbents and solvent systems are employed depending on the sample matrix. Silica-based cartridges are widely used for the separation of lipid components. nih.govnih.gov For instance, a method using a 1g silica SPE cartridge has been developed for the complete separation of sterol oxidation products from transesterified or saponified oil samples. nih.gov A common procedure involves conditioning the column and then using a sequence of solvents with increasing polarity to elute different fractions. nih.gov For example, low-polarity lipids can be washed away with a mixture of hexane (B92381) and diethyl ether, while the more polar oxidation products, including epoxy aldehydes, are eluted later with a more polar solvent like acetone. nih.gov

In the analysis of wines and spirits, a validated quantification method for trans-4,5-epoxy-2(E)-decenal utilizes SPE for sample cleanup. nih.govacs.orgacs.org One study found that a Supelclean LC-18 SPE cartridge coupled with dichloromethane (B109758) as the eluting solvent provided good reproducibility for the extraction of this compound from wine samples. acs.org This pre-concentration step is crucial for detecting the compound at its olfactory detection threshold, which can be as low as 60 ng/L in wine. nih.govacs.orgacs.org

Table 2: SPE Methodologies for trans-4,5-epoxy-2(E)-decenal Enrichment

| Matrix | SPE Sorbent | Elution Solvents | Purpose | Reference |

|---|---|---|---|---|

| Food Lipids | Silica | Sequential elution with hexane/diethyl ether and acetone | Separation of sterol oxidation products from other lipid components. | nih.govnih.gov |

| Wines | Supelclean LC-18 | Dichloromethane | Extraction and quantification of trans-4,5-epoxy-2(E)-decenal. | acs.org |

Spectroscopic and Sensory Characterization Methods

The definitive identification of trans-4,5-epoxy-2(E)-decenal relies on a combination of spectroscopic techniques for structural elucidation and sensory methods to characterize its aroma properties.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the confirmation of stereochemistry. For trans-4,5-epoxy-2(E)-decenal, both ¹H NMR and ¹³C NMR have been used to confirm its structure. researchgate.net

Detailed NMR analysis was performed on the non-deuterated compound, using a suite of one- and two-dimensional spectra. researchgate.net The chemical shifts and coupling constants from ¹H NMR spectra provide information about the connectivity of protons and their spatial relationships, confirming the (E)-configuration of the double bond and the trans-configuration of the epoxide ring. researchgate.net NOE-difference experiments can further prove the spatial vicinity of specific protons, solidifying the stereochemical assignment. researchgate.net

¹³C NMR data provides complementary information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in the aldehyde, double bond, and epoxide functional groups are characteristic and aid in the definitive structural confirmation. researchgate.net

Table 3: Representative ¹³C NMR Data for trans-4,5-epoxy-2(E)-decenal

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-CHO | 194.21 | d |

| 2-CH | 132.59 | d |

| 3-CH | 158.67 | d |

Note: Data is based on published research and may vary slightly based on solvent and experimental conditions. researchgate.net

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. researchgate.netnih.gov As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can detect and describe the odor of each individual compound. researchgate.net

GC-O is crucial for identifying which of the many volatile compounds in a sample are actually responsible for its aroma. trans-4,5-epoxy-2(E)-decenal has been identified as a potent, odor-active compound in various food products using GC-O. jst.go.jpnih.gov It is often described as having a "metallic" or "green" note. researchgate.net

Techniques like Aroma Extract Dilution Analysis (AEDA), a form of GC-O, are used to determine the relative sensory importance of aroma compounds. researchgate.netjst.go.jp In AEDA, an aroma extract is serially diluted and analyzed by GC-O until no odor is detected. jst.go.jp The highest dilution at which a compound is still detectable is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV). nih.gov

Studies using GC-O have identified trans-4,5-epoxy-2(E)-decenal as a key aroma component contributing to the off-flavors in light-exposed green tea beverages and as a potent odorant in matcha. jst.go.jpnih.gov In wines, it has been identified as contributing a vegetal or green hazelnut nuance to the aroma profile. acs.org

Table 4: GC-O Findings for trans-4,5-epoxy-2(E)-decenal

| Food Matrix | Aroma Descriptor | Significance | Reference |

|---|---|---|---|

| Green Tea Beverages | Metallic | Key off-flavor component upon light exposure. | jst.go.jp |

| Matcha | Sweet, green, metallic, floral notes | Potent odorant contributing to characteristic aroma. | nih.gov |

| Wines | Vegetal/Green Hazelnut | Modifies the balance of the fruity expression. | acs.org |

Chemical Synthesis and Derivatization Approaches for Research Applications of Trans 4,5 Epoxy 2 E Decenal

Laboratory Synthesis Pathways for trans-4,5-epoxy-2(E)-Decenal

The laboratory synthesis of trans-4,5-epoxy-2(E)-decenal is typically achieved through a two-step process that involves the stereoselective epoxidation of a precursor followed by a chain elongation reaction to introduce the aldehyde functionality. researchgate.net

Stereoselective Epoxidation Reactions (e.g., trans-Epoxidation of (E)-2-Octenal)

A key step in the synthesis is the stereoselective formation of the epoxide ring. One established method involves the trans-epoxidation of (E)-2-octenal. This reaction is commonly carried out using alkaline hydrogen peroxide, which selectively forms the trans-epoxide. researchgate.net The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated aldehyde, followed by intramolecular cyclization to yield the epoxide.

Recent advancements in asymmetric catalysis have provided methods for the enantioselective epoxidation of α,β-unsaturated aldehydes. organic-chemistry.orgdiva-portal.orgresearchgate.net These methods often employ chiral organocatalysts, such as prolinol derivatives, in the presence of an oxidant like hydrogen peroxide. organic-chemistry.orgucc.ie This approach allows for the synthesis of specific enantiomers of the epoxy aldehyde, which is crucial for studying the differential biological activities of the stereoisomers.

Table 1: Comparison of Epoxidation Methods

| Method | Reagents | Stereoselectivity | Advantages |

|---|---|---|---|

| Alkaline Hydrogen Peroxide Epoxidation | (E)-2-Octenal, H₂O₂, NaOH | trans-selective | Simple, cost-effective |

| Asymmetric Organocatalytic Epoxidation | α,β-Unsaturated aldehyde, H₂O₂, Chiral prolinol catalyst | High diastereo- and enantioselectivity | Access to specific enantiomers |

Wittig-Type Chain Elongation for Aldehyde Moiety Introduction

Following the epoxidation of the C4-C5 double bond, the aldehyde group is introduced via a Wittig-type chain elongation. The epoxy aldehyde precursor, such as trans-4,5-epoxyoctanal, is reacted with an appropriate phosphorus ylide. Specifically, formylmethylene triphenylphosphorane is used to introduce the two-carbon unsaturated aldehyde moiety. researchgate.netchemicalbook.com This reaction is a reliable method for converting a carbonyl group into an alkene with the simultaneous introduction of an aldehyde function. chemicalbook.commasterorganicchemistry.com The reaction between the epoxide-containing aldehyde and the ylide results in the formation of the target compound, trans-4,5-epoxy-2(E)-decenal. researchgate.net

Preparation of Isotopically Labeled Analogs (e.g., Deuterated) for Mechanistic and Quantification Studies

For accurate quantification in complex biological matrices and for mechanistic studies, isotopically labeled internal standards are indispensable. A deuterated analog of trans-4,5-epoxy-2(E)-decenal, specifically [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, has been synthesized for this purpose. researchgate.netresearchgate.net

The synthesis of this deuterated standard follows a similar pathway to the unlabeled compound. The key difference lies in the preparation of the deuterated starting material. researchgate.netresearchgate.net For instance, [2,3-²H₂]-(E)-2-octenal can be prepared by the reduction of 2-octyn-1-ol (B148842) with lithium aluminum deuteride (B1239839), followed by oxidation of the resulting [2,3-²H₂]-(E)-2-octen-1-ol. researchgate.net This deuterated octenal is then subjected to the same trans-epoxidation and Wittig chain elongation steps as the unlabeled compound to yield [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal.

This deuterated analog serves as an ideal internal standard for isotope dilution assays using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov The use of such a standard allows for precise and sensitive quantification, with detection limits reported to be in the picogram range when using negative chemical ionization mass spectrometry. researchgate.net

Table 2: Key Steps in the Synthesis of Deuterated trans-4,5-epoxy-2(E)-Decenal

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| Reduction | 2-Octyn-1-ol | Lithium aluminum deuteride | [2,3-²H₂]-(E)-2-Octen-1-ol |

| Oxidation | [2,3-²H₂]-(E)-2-Octen-1-ol | Manganese oxide | [2,3-²H₂]-(E)-2-Octenal |

| Epoxidation | [2,3-²H₂]-(E)-2-Octenal | Alkaline hydrogen peroxide | [4,5-²H₂]-2,3-Epoxyoctanal |

| Wittig Reaction | [4,5-²H₂]-2,3-Epoxyoctanal | Formylmethylene triphenylphosphorane | [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal |

Synthesis and Chirality Assessment of Stereoisomers for Bioactivity Studies

The C4 and C5 atoms of the epoxide ring in trans-4,5-epoxy-2(E)-decenal are chiral centers, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). Research has shown that the biological activity of these stereoisomers can differ significantly. leffingwell.com

The synthesis of individual enantiomers of trans-4,5-epoxy-2(E)-decenal has been achieved using asymmetric epoxidation techniques. lookchem.com For example, the Sharpless asymmetric epoxidation has been employed to produce the (4R,5R)-(+) and (4S,5S)-(-) enantiomers. lookchem.com

Once synthesized, the separation and assessment of the chirality of these stereoisomers are crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving the enantiomers. csfarmacie.czresearchgate.netaocs.org Polysaccharide-based CSPs, for instance, have been shown to be effective in separating a wide range of chiral compounds. aocs.org The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. researchgate.net

Bioactivity studies have revealed interesting differences between the stereoisomers. For instance, one study found that while the racemic mixture of trans-4,5-epoxy-2(E)-decenal elicited a strong fear response in mice, the individual enantiomers were not significantly bioactive on their own. leffingwell.com In terms of sensory properties, the (4S,5S)-(-)-enantiomer has been described as having a strong metallic and oily odor, while the (4R,5R)-(+)-enantiomer has a weaker, greener odor. leffingwell.com

Table 3: Properties of trans-4,5-epoxy-2(E)-Decenal Stereoisomers

| Stereoisomer | Sensory Description leffingwell.com | Reported Bioactivity leffingwell.com |

|---|---|---|

| (4S,5S)-(-)-epoxy-(E)-2-decenal | Strong, metallic, oily, fatty, peely | Not significantly bioactive alone |

| (4R,5R)-(+)-epoxy-(E)-2-decenal | Weak, metallic, green, oily | Not significantly bioactive alone |

| Racemic (±)-trans-4,5-epoxy-(E)-2-decenal | - | Induced strong fear response in mice |

Future Research Directions and Emerging Paradigms for Trans 4,5 Epoxy 2 E Decenal

Unraveling Novel Biological Signaling Pathways and Receptors

Currently, the known biological activity of trans-4,5-epoxy-2(E)-decenal is largely centered on its high reactivity. As a product of lipid peroxidation, it contributes to oxidative stress. It readily reacts with nucleophiles, particularly the lysine (B10760008) residues of proteins, forming adducts that can impair protein function and lead to a loss of cell viability. caymanchem.comhmdb.cascbt.com Furthermore, it has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form mutagenic etheno adducts, providing a direct link between lipid peroxidation and DNA damage. medchemexpress.comresearchgate.netresearchgate.netcloudfront.net

Future research must move beyond these established reactions to identify specific, regulated signaling pathways. While studies indicate it can induce broad oxidative stress responses, including apoptosis and inflammation, the precise molecular cascades remain poorly defined. A key area of inquiry will be the identification of specific protein targets beyond general modification and the downstream functional consequences of these interactions. For instance, while it is known not to activate the nuclear receptor PPAR-β/δ, its effects on other cellular receptors and signaling pathways are largely unknown. Elucidating these pathways could reveal how this aldehyde contributes to the pathology of diseases linked to oxidative damage.

Key Research Questions:

Which specific proteins are the primary targets for adduction by trans-4,5-epoxy-2(E)-decenal in vivo?

What are the downstream consequences of the formation of 1,N(6)-etheno-2′-deoxyadenosine and 1,N(2)-etheno-2′-deoxyguanosine DNA adducts on gene transcription and cellular repair mechanisms?

Does trans-4,5-epoxy-2(E)-decenal activate or inhibit specific cell surface or intracellular receptors to initiate signaling cascades independent of its direct covalent modification of macromolecules?

Comprehensive Investigation of Environmental and Food Processing Modulators of Formation

The formation of trans-4,5-epoxy-2(E)-decenal is primarily driven by the autoxidation of polyunsaturated fatty acids (PUFAs) such as linoleic acid, arachidonic acid, and trilinolein. hmdb.caresearchgate.net This process is a significant factor in food science, contributing to the pungent, metallic off-flavors associated with lipid decomposition. caymanchem.com Its formation has been documented in various scenarios, including the baking of fats containing linoleic acid and the storage of cooked beef, where it causes a stale odor. wikipedia.orgsmolecule.com It can also be formed through the degradation of other lipid oxidation products, such as alka-(trans,trans)-2,4-decadienal. mdpi.com Moreover, it is found in non-heated foods like fresh tomatoes, where its presence is attributed to autoxidation or photo-oxidation during harvesting and storage. researchgate.net

While the general precursors are known, a comprehensive understanding of how specific environmental and processing variables modulate its formation is lacking. Future studies should systematically investigate the influence of factors such as temperature, oxygen partial pressure, light exposure (wavelength and intensity), water activity, and the presence of pro-oxidants (e.g., metal ions) or antioxidants. This research would be invaluable for developing strategies to mitigate its formation in food products, thereby improving flavor stability and shelf-life.

Key Research Questions:

How do specific food processing techniques (e.g., high-pressure processing, sous-vide, microwave heating) influence the rate of trans-4,5-epoxy-2(E)-decenal formation compared to traditional methods like baking and frying?

What is the quantitative impact of different packaging atmospheres (e.g., vacuum, modified atmosphere) on its formation during the storage of susceptible foods?

Can specific agricultural practices or post-harvest handling techniques for produce like tomatoes minimize the PUFA oxidation that leads to its development? researchgate.net

Development of Advanced Biosensors and In Situ Detection Technologies

The potent sensory nature of trans-4,5-epoxy-2(E)-decenal is reflected in its extremely low detection threshold for humans, which is around 1.5 pg/L in air. caymanchem.comhmdb.cawikipedia.org Current gold-standard analytical methods for its quantification rely on sophisticated laboratory techniques like gas chromatography-mass spectrometry (GC-MS), often coupled with isotope dilution assays to achieve high sensitivity and selectivity. nih.gov While powerful, these methods are not suited for rapid, on-site, or continuous monitoring.

A significant future research direction is the development of advanced biosensors for the real-time, in situ detection of this compound. Such technologies could revolutionize quality control in the food industry, allowing for the immediate detection of lipid oxidation and flavor degradation on the processing line. These sensors could also be deployed for environmental monitoring or in clinical settings to assess oxidative stress biomarkers. Potential sensor platforms could be based on electrochemical detection, optical methods, or biological recognition elements like antibodies or engineered receptor proteins that have a high affinity and specificity for the aldehyde. The development of such tools would require a multidisciplinary approach, combining chemistry, materials science, and biotechnology.

Key Research Questions:

Can monoclonal antibodies or aptamers with high specificity for trans-4,5-epoxy-2(E)-decenal be developed for use in immunochemical-based sensors?

Is it feasible to create enzyme-based biosensors that utilize a specific biological reaction of the aldehyde to produce a measurable signal (e.g., colorimetric, fluorescent, or electrochemical)?

Can materials like metal-organic frameworks (MOFs) or conductive polymers be functionalized to selectively capture and detect this volatile compound at the parts-per-trillion levels required for practical applications?

Comparative Olfactomic Studies Across Diverse Ecological Niches

One of the most fascinating aspects of trans-4,5-epoxy-2(E)-decenal is its role as a potent and evolutionarily conserved chemosensory signal. researchgate.net It is a key component responsible for the characteristic metallic odor of mammalian blood. medchemexpress.comwikipedia.orgsmolecule.com This olfactory cue elicits strong, predictable behavioral responses across different trophic levels: it is attractive to predators like wolves and tigers but acts as an aversive warning signal to prey species such as mice. researchgate.netleffingwell.comresearchgate.net Interestingly, humans are more sensitive to its smell than mice. wikipedia.org Recent in silico research suggests that olfactory receptors in sharks show a strong binding affinity for this "blood-decenal," which may be exploited by prey like cuttlefish whose ink could act as an olfactory disruptor. researchgate.netoup.com

Future research should expand on these findings through broad, comparative olfactomic studies. Investigating how a wider range of species—from insects to mammals in terrestrial, aquatic, and avian niches—perceive and react to this compound can provide profound insights into the evolution of predator-prey dynamics and chemical communication. Furthermore, research has indicated that the different stereoisomers of the compound possess varying odor intensities, with the (-) isomer being significantly more potent than the (+) isomer or the racemic mixture. leffingwell.com Exploring the species-specific perception of these different enantiomers could reveal fine-tuned ecological adaptations.

Key Research Questions:

How widespread is the perception of trans-4,5-epoxy-2(E)-decenal as a blood-associated odorant across the animal kingdom?

Do mesopredators, which are both predators and prey, exhibit attraction, aversion, or a context-dependent response to the compound? researchgate.net

Are the olfactory receptors that detect trans-4,5-epoxy-2(E)-decenal evolutionarily conserved across species that exhibit similar behavioral responses?

Does the differential potency of its stereoisomers translate to different behavioral responses in various animal species, and what is the ecological significance of this chiral recognition? leffingwell.com

Q & A

Q. What analytical methods are recommended for quantifying trans-4,5-epoxy-2(E)-Decenal in lipid oxidation studies?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting and quantifying trace levels of trans-4,5-epoxy-2(E)-Decenal due to its high volatility and low sensory threshold (1.5 pg/L in air) . For targeted analysis, derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) enhances detection sensitivity by stabilizing the aldehyde group. Sensory evaluation protocols (e.g., aroma extract dilution analysis) should accompany analytical methods to correlate chemical data with odor perception thresholds (0.33 ppt in humans) .

Q. How can synthetic routes for trans-4,5-epoxy-2(E)-Decenal be optimized for lab-scale production?

Microwave-assisted synthesis using N-isobutyl-4,5-epoxy-2(E)-decenamide precursors reduces reaction time and improves yield compared to conventional thermal methods. Key parameters include controlled microwave power (150–200 W) and solvent selection (e.g., ionic liquids for regioselective epoxidation) . Post-synthesis purification via silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 7:3) ensures removal of cis-isomer contaminants .

Q. What role does trans-4,5-epoxy-2(E)-Decenal play in food flavor chemistry?

This compound contributes to metallic, fatty, and blood-like odors in oxidized lipids. In fennel, it enhances flavor complexity at FD (flavor dilution) factors >256, detectable via aroma extract dilution analysis (AEDA) . Experimental models simulating lipid peroxidation (e.g., linoleic acid oxidation under 40°C) can replicate its formation, with pH 5–7 favoring epoxy-aldehyde stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on trans-4,5-epoxy-2(E)-Decenal’s role as a predator attractant versus a food flavor component?

Behavioral assays in predators (e.g., CD-1 mice, wolves) show that concentrations as low as 1 ppt trigger hunting responses, while food applications require higher thresholds (≥10 ppb) to avoid off-flavors . Experimental design must standardize delivery methods (e.g., olfactometers for predator studies vs. sensory panels for food). Cross-disciplinary collaboration with ecologists and food chemists is critical to contextualize concentration-dependent effects .

Q. What experimental strategies address conflicting reports on trans-4,5-epoxy-2(E)-Decenal’s reactivity with proteins versus DNA?

Competing nucleophilic targets (lysine residues vs. DNA bases) depend on reaction milieu. In vitro studies using bovine serum albumin (BSA) at pH 7.4 show rapid Schiff base formation (k = 1.2 × 10³ M⁻¹s⁻¹), while DNA adducts (e.g., etheno-ε-DNA) dominate in low-protein, high-lipid environments (e.g., urine metabolomes) . Isotope-labeled tracer experiments (e.g., ¹³C-aldehyde) coupled with LC-MS/MS can map adduct distribution .

Q. How should researchers design experiments to study trans-4,5-epoxy-2(E)-Decenal’s stability under varying oxidative conditions?

Accelerated stability testing under controlled O₂ levels (5–21%) and temperatures (25–60°C) reveals rapid degradation via retro-aldol reactions. Epoxide ring-opening dominates in aqueous media (t₁/₂ = 2 h at pH 9), while anhydrous conditions stabilize the compound (t₁/₂ > 72 h). Use of antioxidants (e.g., BHT) in storage buffers mitigates decomposition .

Q. What statistical approaches are recommended for analyzing dose-response relationships in trans-4,5-epoxy-2(E)-Decenal toxicity assays?

Non-linear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves in cell viability assays (IC₅₀ = 12 µM in HepG2 cells). For low-dose effects (≤1 nM), bootstrap resampling or Bayesian hierarchical models account for high variability. Pairwise comparisons to control groups require Bonferroni correction to reduce Type I errors .

Methodological Notes

- Contradiction Management : When reconciling lipid peroxidation data (e.g., HPODE decomposition vs. food flavor studies ), use kinetic modeling to differentiate primary (direct oxidation) and secondary (thermal degradation) pathways.

- Instrumentation : High-resolution LC-Orbitrap MS is essential for identifying low-abundance adducts in complex matrices (e.g., urine, cell lysates) .

- Ethical Compliance : Behavioral studies on predators require approval from institutional animal care committees (IACUC), with sample sizes justified via power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.